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molecular formula C9H8N4O2 B8503434 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

Cat. No. B8503434
M. Wt: 204.19 g/mol
InChI Key: VNGUNPFSPAFWJG-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 70 substituting 5-acetamido-2-bromobenzoic acid for 2-bromo-4,5-dimethoxybenzoic acid. MS (ESI): mass calculated for C11H10N4O3, 246.22; m/z found 247.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.09 (t, J=2.8 Hz, 1H), 7.92-7.86 (m, 3H), 7.66 (dd, J=8.7, 3.3 Hz, 1H), 2.17 (dd, J=2.5, 1.3 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)N=1.[C:16]([NH:19]C1C=CC(Br)=C(C=1)C(O)=O)(=[O:18])[CH3:17].BrC1C=C(OC)C(OC)=CC=1C(O)=O>>[C:16]([NH:19][C:10]1[CH:2]=[CH:1][C:4]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[C:5]([CH:9]=1)[C:6]([OH:8])=[O:7])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=CC(=C(C(=O)O)C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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